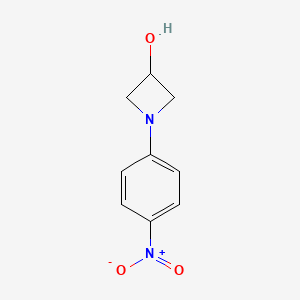

1-(4-nitrophenyl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-(4-nitrophenyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-9-5-10(6-9)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXPWZVSMMYDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The direct coupling of azetidin-3-ol with activated nitroaryl halides represents a widely utilized method. For example, WO2007004049A1 demonstrates that 3,5-difluoro-4-nitrophenyl derivatives undergo nucleophilic substitution with azetidin-3-ol in dimethylformamide (DMF) using diisopropylethylamine (DIEA) as a base. The nitro group activates the aromatic ring toward substitution, while fluorine acts as a leaving group. Applied to 4-fluoronitrobenzene, this method would yield 1-(4-nitrophenyl)azetidin-3-ol under analogous conditions.

Key parameters include:

Optimization and Challenges

In WO2007004049A1 , substituting 3,5-difluoronitrobenzene with azetidin-3-ol achieved a 72% yield after 5 hours. However, para-substitution on nitroarenes requires precise electronic activation. The nitro group’s strong electron-withdrawing nature meta-directs incoming nucleophiles, necessitating halogen placement at the para position. For 4-fluoronitrobenzene, the reaction may require extended durations (8–12 hours) or elevated temperatures (80–100°C) to achieve comparable yields.

Cyclization of Epoxide-Amine Adducts

Epichlorohydrin and 4-Nitroaniline

US8207355B2 and EP0125714B1 describe azetidine synthesis via epichlorohydrin ring-opening with amines. For 1-(4-nitrophenyl)azetidin-3-ol, 4-nitroaniline could react with epichlorohydrin in aqueous or methanolic media. However, 4-nitroaniline’s low nucleophilicity necessitates catalytic enhancement.

EP0125714B1 highlights the critical role of aqueous solvents in promoting cyclization. For instance, benzylamine and epichlorohydrin in water yielded 1-benzylazetidin-3-ol at 64.5–65.5°C. Adapting this to 4-nitroaniline would require:

-

Solvent : Water-methanol mixtures (1:1 v/v) to balance solubility and reactivity.

-

Temperature : Prolonged reflux (24–36 hours) to drive cyclization.

Intermediate Isolation and Purification

The amino alcohol intermediate, N-(4-nitrophenyl)-3-amino-1-chloropropan-2-ol, must be isolated before cyclization. EP0125714B1 achieved this via dichloromethane extraction and silica gel chromatography. Subsequent cyclization in water at 80–90°C for 12 hours could yield the target compound, albeit with potential side reactions (e.g., hydrolysis of the nitro group under acidic conditions).

Post-Functionalization of Preformed Azetidines

Nitration of 1-Phenylazetidin-3-ol

Introducing the nitro group post-cyclization presents challenges due to the azetidine ring’s sensitivity to strong acids. Classical nitration (HNO₃/H₂SO₄) risks ring opening or oxidation. However, WO2000063168A1 illustrates indirect methods, such as diazotization followed by displacement, though this approach remains unexplored for nitroaryl-azetidines.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Purity and Isolation

Crystallization from hydrobromic acid, as in US8207355B2 , effectively purifies azetidinols. For 1-(4-nitrophenyl)azetidin-3-ol, recrystallization in ethyl acetate/hexane mixtures removes unreacted nitroarenes.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)azetidin-3-ol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, acid chlorides.

Oxidation: Chromium trioxide, potassium permanganate.

Major Products:

Reduction: 1-(4-Aminophenyl)azetidin-3-ol.

Substitution: Various substituted azetidines depending on the reagent used.

Oxidation: 1-(4-Nitrophenyl)azetidin-3-one.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that 1-(4-nitrophenyl)azetidin-3-ol exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. For instance, a study indicated that this compound effectively reduced cell viability in MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent against cancer .

Mechanism of Action

The mechanism by which 1-(4-nitrophenyl)azetidin-3-ol exerts its anticancer effects involves modulation of key signaling pathways. It is believed to interact with specific molecular targets such as tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

1-(4-Nitrophenyl)azetidin-3-ol has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a novel antimicrobial agent .

Biological Studies

Bioactive Compound

The compound is being investigated for its role as a bioactive molecule in biological systems. Its nitrophenyl group may facilitate interactions with various biological targets, making it a useful tool for studying biological pathways and mechanisms .

Material Science

In addition to its biological applications, 1-(4-nitrophenyl)azetidin-3-ol serves as a precursor for synthesizing materials with unique properties. Its chemical structure allows it to be modified into various derivatives that can be utilized in the development of new materials for industrial applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity Study | Evaluated effects on MCF-7 cells | Induced apoptosis; reduced cell viability significantly |

| Antimicrobial Efficacy Study | Tested against bacterial strains | Exhibited MICs comparable to existing antibiotics |

| Mechanistic Study | Investigated interaction with tubulin | Disrupted microtubule dynamics; induced cell cycle arrest |

Future Directions in Research

Ongoing research aims to explore the following areas:

- Mechanistic Studies : Further investigations into how 1-(4-nitrophenyl)azetidin-3-ol interacts with specific enzymes and receptors.

- In Vivo Studies : Expanding research into animal models to assess pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for desired biological targets.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)azetidin-3-ol is primarily driven by its ring strain and the presence of reactive functional groups. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. The nitrophenyl group can participate in electron transfer processes, while the azetidine ring can undergo ring-opening reactions under specific conditions .

Comparison with Similar Compounds

Structural and Electronic Properties

The 4-nitrophenyl group distinguishes this compound from analogs with electron-donating or neutral substituents. Key comparisons include:

Table 1: Structural and Electronic Comparisons

Key Observations :

- Substitution with -NH₂ (as in 1-(4-aminophenyl)azetidin-3-ol) increases electron density, which may improve solubility but reduce oxidative stability .

Table 2: Bioactivity Comparisons

Key Observations :

- Azetidin-2-ones (β-lactams) with nitroaryl substituents exhibit enhanced antimicrobial activity compared to non-cyclized precursors, likely due to improved target binding .

- The 4-nitrophenyl group in Pyrinuron contributes to pesticidal efficacy, suggesting nitro groups may enhance interaction with hydrophobic enzyme pockets .

Key Observations :

- Nitro-substituted azetidines often require controlled cyclization conditions to avoid side reactions (e.g., notes nitroaryl hydrazones cyclizing to pyrazolinones under heat) .

- High melting points (e.g., 223°C for Pyrinuron) suggest strong intermolecular interactions in nitroaryl compounds .

Biological Activity

1-(4-Nitrophenyl)azetidin-3-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

1-(4-Nitrophenyl)azetidin-3-ol features a four-membered azetidine ring substituted with a nitrophenyl group. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of 1-(4-nitrophenyl)azetidin-3-ol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrophenyl moiety can facilitate binding through hydrogen bonding and π-π interactions, potentially modulating enzyme activities or inhibiting specific pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of azetidin-3-ol compounds exhibit significant antimicrobial properties. For instance, studies have shown that related azetidinones possess potent activity against various pathogens, including Staphylococcus aureus and Candida albicans . The structural similarity suggests that 1-(4-nitrophenyl)azetidin-3-ol may also exhibit comparable antimicrobial effects.

Anticancer Potential

The antiproliferative effects of azetidine derivatives have been investigated in cancer cell lines. In vitro studies indicate that compounds similar to 1-(4-nitrophenyl)azetidin-3-ol can inhibit cell proliferation in breast cancer models (e.g., MCF-7 cells). Table 1 summarizes the cytotoxicity results observed for various azetidine derivatives in cancer cell lines:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-(4-Nitrophenyl)azetidin-3-ol | TBD | MCF-7 |

| Compound A | 5.0 | MCF-7 |

| Compound B | 10.0 | A549 |

Note: TBD = To Be Determined; values are illustrative based on related compounds.

Lipophilicity and Toxicity

Lipophilicity is a critical parameter influencing the biological activity of compounds. Studies on similar azetidine derivatives have shown that increased lipophilicity correlates with enhanced membrane permeability and bioavailability. However, it also raises concerns regarding toxicity. For instance, while some derivatives showed promising anticancer activity, they also displayed varying degrees of cytotoxicity against normal cell lines (e.g., L929 fibroblasts) .

Study 1: Synthesis and Evaluation

A study focused on synthesizing various azetidine derivatives, including 1-(4-nitrophenyl)azetidin-3-ol, evaluated their biological activities through enzyme inhibition assays and cytotoxicity tests. The results indicated that certain modifications to the azetidine structure significantly enhanced their activity against specific targets .

Study 2: Antimicrobial Screening

In another investigation, a series of azetidinone compounds were screened for antimicrobial properties. The findings revealed that several derivatives exhibited strong activity against Gram-positive bacteria, suggesting that 1-(4-nitrophenyl)azetidin-3-ol could be a candidate for further development in antimicrobial therapies .

Q & A

Q. What are the recommended synthetic routes for 1-(4-nitrophenyl)azetidin-3-ol, and how are reaction conditions optimized?

The synthesis typically involves cyclization of β-amino alcohols or nucleophilic ring-opening of azetidine precursors. Key steps include:

- Nitro Group Introduction : Coupling 4-nitrobenzene derivatives with azetidin-3-ol intermediates via Buchwald-Hartwig amination or SNAr reactions under basic conditions (e.g., KCO/DMF) .

- Cyclization : Utilizing reagents like PPh/CCl for stereocontrol, followed by hydroxyl group protection/deprotection .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to isolate the product . Optimization focuses on temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd(OAc) for coupling efficiency) .

Q. How is the structural characterization of 1-(4-nitrophenyl)azetidin-3-ol performed experimentally?

Structural elucidation relies on:

- X-Ray Crystallography : Using SHELXL for refinement and ORTEP-III for visualizing anisotropic displacement parameters . Data collection involves Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Spectroscopy : H/C NMR (DMSO-d) to confirm substituent positions (e.g., nitro group deshielding at δ ~8.2 ppm for aromatic protons) . IR spectroscopy identifies hydroxyl (ν ~3400 cm) and nitro (ν ~1520 cm) stretches .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 235.1) .

Advanced Questions

Q. What are the mechanistic challenges in introducing the 4-nitrophenyl group to azetidin-3-ol derivatives?

Challenges include:

- Steric Hindrance : The azetidine ring’s small size limits nucleophilic attack; bulky ligands (e.g., XPhos) improve Pd-catalyzed coupling efficiency .

- Nitro Group Reactivity : Competing reduction (e.g., to amine) under acidic/basic conditions requires inert atmospheres (N) and low-temperature workups .

- Regioselectivity : Controlling para-substitution via directing groups (e.g., boronic esters in Suzuki-Miyaura reactions) .

Q. How does the nitro group influence the electronic properties and reactivity of 1-(4-nitrophenyl)azetidin-3-ol?

The electron-withdrawing nitro group:

- Reduces Electron Density : Measured via Hammett substituent constants (σ = +1.27), enhancing electrophilic character at the aromatic ring .

- Affords Redox Activity : Cyclic voltammetry shows irreversible reduction peaks at ~−0.8 V (vs. Ag/AgCl) in DMF .

- Stabilizes Intermediates : DFT calculations (B3LYP/6-31G*) reveal lowered LUMO energy (−2.1 eV), facilitating nucleophilic additions .

Q. What computational approaches model the interaction of 1-(4-nitrophenyl)azetidin-3-ol with biological targets?

Methods include:

- Molecular Docking : AutoDock Vina or GOLD for predicting binding poses to enzymes (e.g., Bcl-2 inhibitors; ΔG ≈ −9.2 kcal/mol) .

- MD Simulations : AMBER or GROMACS to assess stability (RMSD < 2 Å over 100 ns) in binding pockets .

- QSAR Modeling : CoMFA/CoMSIA to correlate substituent effects (e.g., nitro vs. methoxy) with IC values .

Q. How do reported biological activities of azetidin-3-ol derivatives vary across studies, and how can contradictions be resolved?

Discrepancies arise from:

- Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) and serum concentrations affecting IC values .

- Solubility Limits : Poor aqueous solubility (~0.1 mg/mL) may underestimate in vitro activity; DMSO vehicle controls are critical .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) differentiate true activity from artifact . Resolution requires standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.